N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2,5-dimethylphenoxy)acetamide
Description
This compound features a pyrimidinone core substituted at position 4 with a cyclopropyl group, linked via an ethyl chain to an acetamide moiety. The acetamide is further substituted with a 2,5-dimethylphenoxy group. Key structural attributes include:
- Cyclopropyl substituent: Enhances metabolic stability and steric bulk compared to methyl or hydrogen substituents.
- 2,5-Dimethylphenoxy group: Electron-donating methyl groups may increase lipophilicity and influence target binding.
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-(2,5-dimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-3-4-14(2)17(9-13)25-11-18(23)20-7-8-22-12-21-16(10-19(22)24)15-5-6-15/h3-4,9-10,12,15H,5-8,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSADZJIURCYWOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NCCN2C=NC(=CC2=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Pyrimidine Formation: The synthesis begins with the preparation of the 4-cyclopropyl-6-oxopyrimidinyl moiety. This typically involves cyclization reactions, where precursors like cyclopropylamines react with carbonyl-containing intermediates under controlled temperature and pH conditions.
Linking the Ethyl Chain: The next step is the introduction of the ethyl bridge. This is achieved through alkylation reactions where the pyrimidinyl unit is bonded to an ethyl halide in the presence of a strong base such as potassium carbonate.
Phenoxyacetamide Synthesis: The final step involves the formation of the 2-(2,5-dimethylphenoxy)acetamide unit. This is done by reacting 2,5-dimethylphenol with chloroacetic acid under reflux conditions, followed by condensation with the pyrimidinyl ethyl derivative.
Industrial Production Methods: Industrial synthesis may employ catalytic processes to improve yield and reduce reaction times. Advanced techniques such as continuous flow chemistry and green chemistry principles are often applied to optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides and reduction to yield alcohols or amines.
Substitution Reactions: The aromatic phenoxy group can participate in electrophilic and nucleophilic substitution reactions, providing diverse functional derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as hydroxide or alkoxide ions are employed.
Major Products:
Oxidized Derivatives: Various carbonyl and carboxyl derivatives.
Reduced Derivatives: Alcohols and amines.
Substitution Products: Halogenated and alkylated phenoxy derivatives.
Scientific Research Applications
Chemistry:
Used as a building block for more complex organic molecules.
Functions as a ligand in coordination chemistry.
Biology:
Acts as a potential bioactive molecule in pharmaceutical research.
Exhibits inhibitory activity against certain enzymes and receptors.
Medicine:
Explored for its therapeutic potential in the treatment of diseases like cancer and inflammation.
Studied for its pharmacokinetics and pharmacodynamics properties.
Industry:
Utilized in the synthesis of agrochemicals.
Applied in the development of novel materials with specific properties.
Mechanism of Action
The compound interacts with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Its pyrimidine core allows for hydrogen bonding and π-π stacking interactions, critical for binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of metabolic enzymes.
Receptors: Binding to receptor sites to modulate signal transduction pathways.
Comparison with Similar Compounds
Physicochemical Properties
Key Observations :
- Melting Points: Higher melting points in dichlorophenyl analogs (230–232°C) suggest stronger intermolecular forces compared to phenoxyphenyl derivatives (224–226°C) .
- Synthetic Yields: Higher yields (80%) for dichlorophenyl analogs may reflect favorable reaction kinetics compared to phenoxyphenyl derivatives (60%) .
Functional Group Impact
- Cyclopropyl vs. Methyl : The cyclopropyl group in the target compound likely increases steric hindrance and metabolic stability compared to methyl-substituted analogs (e.g., compounds 5.15 and 5.6) .
- Linker Flexibility : The ethyl linker in the target compound may offer greater conformational flexibility compared to rigid thioether linkages in analogs like compound 5.15 .
Biological Activity
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2,5-dimethylphenoxy)acetamide is a complex organic compound with notable biological activity. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure features a cyclopropyl group , a pyrimidine ring , and a dimethylphenoxy moiety. Its molecular formula is , indicating the presence of nitrogen and oxygen, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.36 g/mol |
| Potential Applications | Medicinal chemistry, oncology |
Initial studies suggest that this compound may function as an inhibitor of specific enzymes and receptors involved in various biological pathways. The compound's structural features facilitate its interaction with molecular targets, potentially modulating their activity in cellular signaling and metabolic processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical in disease pathways, particularly those associated with cancer proliferation.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing physiological responses.
Biological Activity and Research Findings
Research has highlighted the compound's potential in various biological assays. Here are some significant findings:
- Antitumor Activity : Studies indicate that compounds with similar structures exhibit antitumor properties by inhibiting cell proliferation in cancer cell lines.
- Antimicrobial Effects : Preliminary evaluations suggest potential antimicrobial activity against certain pathogens, making it a candidate for further exploration in infectious disease treatment.
- Pharmacological Studies : In vivo studies have demonstrated promising results regarding the compound's efficacy and safety profile, indicating its potential for therapeutic applications.
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds related to this compound:
- Study on Enzyme Inhibition : A study published in Medicinal Chemistry evaluated the inhibitory effects of similar pyrimidine derivatives on specific kinases involved in cancer pathways. Results showed significant inhibition rates compared to control groups .
- Antimicrobial Evaluation : A comparative study assessed the antimicrobial properties of various acetamides against bacterial strains. The results indicated that compounds with similar structural motifs displayed higher efficacy than traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
